2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
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Overview
Description
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[310]hexane-3-carbonitrile;hydrochloride is a complex organic compound featuring an adamantyl group, which is known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride typically involves multiple steps. One common approach is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The adamantyl group contributes to its stability and ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
- 1,3-dehydroadamantane
- 1-(2-adamantylidene)naphthalene-2(1H)-one
Uniqueness
What sets 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride apart is its unique bicyclic structure combined with the adamantyl group. This combination imparts exceptional stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H26ClN3O2 |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H |
InChI Key |
TUAZNHHHYVBVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origin of Product |
United States |
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